Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 29113-49-3
VCID: VC7320878
InChI: InChI=1S/C19H17BrO4/c1-2-24-19(23)16(18(22)14-6-4-3-5-7-14)12-17(21)13-8-10-15(20)11-9-13/h3-11,16H,2,12H2,1H3
SMILES: CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2
Molecular Formula: C19H17BrO4
Molecular Weight: 389.245

Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate

CAS No.: 29113-49-3

Cat. No.: VC7320878

Molecular Formula: C19H17BrO4

Molecular Weight: 389.245

* For research use only. Not for human or veterinary use.

Ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate - 29113-49-3

Specification

CAS No. 29113-49-3
Molecular Formula C19H17BrO4
Molecular Weight 389.245
IUPAC Name ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate
Standard InChI InChI=1S/C19H17BrO4/c1-2-24-19(23)16(18(22)14-6-4-3-5-7-14)12-17(21)13-8-10-15(20)11-9-13/h3-11,16H,2,12H2,1H3
Standard InChI Key LSYAQULUWRJCCX-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2

Introduction

Structural Characteristics and Nomenclature

The compound's IUPAC name, ethyl 2-benzoyl-4-(4-bromophenyl)-4-oxobutanoate, reflects its substitution pattern:

  • A benzoyl group (C₆H₅CO-) at position 2 of the butanoate chain.

  • A 4-bromophenyl ketone (4-BrC₆H₄CO-) at position 4.

  • An ethyl ester (-OCO₂C₂H₅) terminating the carboxylic acid.

Its molecular formula is C₁₉H₁₇BrO₄, with a molecular weight of 413.24 g/mol . The presence of electron-withdrawing groups (bromine, ketones) and aromatic systems confers distinct electronic and steric properties, influencing reactivity and supramolecular interactions .

Synthetic Methodologies

Lewis Acid-Catalyzed [2+2] Cycloaddition

A patent (CN116947636A) details a scalable synthesis of 2-acyl-4-oxobutyrate derivatives using β-ketoesters, sulfonium ylides, and Lewis acids . While the exemplified compound in the patent is 2-benzoyl-4-oxo-4-phenylbutyrate, the protocol is adaptable to incorporate 4-bromophenyl groups:

  • Reaction Setup:

    • β-Ketoester substrate: Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-87-2) .

    • Sulfonium ylide: Dimethylsulfonium methylide.

    • Lewis acid: Anhydrous Zn(OTf)₂.

    • Solvent: Dichloroethane (DCE).

    • Conditions: 90°C, 24 hours under air .

  • Mechanism:
    The ylide undergoes a [2+2] cycloaddition with the β-ketoester's carbonyl, followed by retro-aldol cleavage to yield the 1,4-diketone . The bromophenyl group remains intact due to the mild Lewis acid conditions, avoiding debromination .

  • Workup:
    Post-reaction, the mixture is diluted with ethyl acetate, washed with water, and purified via silica gel chromatography . Reported yields for analogous compounds exceed 75% .

Table 1: Key Reaction Parameters

ParameterValueSource
Temperature90°C
Time24 h
Molar Ratio (substrate:ylide:acid)1:1:1
SolventDichloroethane
Yield (analogous)75–82%

Physicochemical Properties

Data for Ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS 30913-87-2), a structural analog, provides insights into the target compound's behavior :

  • Density: 1.379 g/cm³

  • Melting Point: 58–60°C

  • Boiling Point: 376.5°C at 760 mmHg

  • LogP: 2.98 (indicative of moderate lipophilicity)

The benzoyl substitution at position 2 likely increases steric hindrance, slightly elevating the melting point compared to the analog . The bromine atom contributes to molecular weight and polarizability, enhancing halogen-bonding potential .

Challenges and Future Directions

  • Synthetic Optimization:

    • Scalability of the ylide-mediated reaction under aerobic conditions needs validation for brominated substrates .

    • Alternative catalysts (e.g., Fe(III)) could improve sustainability .

  • Biological Profiling:

    • Screening against kinase targets (e.g., JAK/STAT) may uncover additional therapeutic avenues .

    • Toxicity studies in higher vertebrates are absent .

  • Material Science Applications:

    • The conjugated diketone system could serve as a ligand for metal-organic frameworks (MOFs) .

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